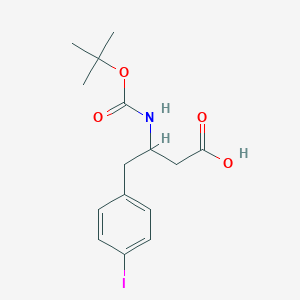

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid

CAS No.:

Cat. No.: VC16482303

Molecular Formula: C15H20INO4

Molecular Weight: 405.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20INO4 |

|---|---|

| Molecular Weight | 405.23 g/mol |

| IUPAC Name | 4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

| Standard InChI Key | QEKSTALXWONXOD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Density | 1.516 g/cm³ | |

| Boiling Point | 492.2°C at 760 mmHg | |

| Flash Point | 251.5°C | |

| LogP (Partition Coefficient) | 3.59 | |

| Refractive Index | 1.572 |

Synthesis and Industrial Production

The synthesis of 3-(Boc-amino)-4-(4-iodophenyl)butyric acid involves a multi-step sequence:

Step 1: Iodination of Phenylbutyric Acid Derivatives

4-(4-Iodophenyl)butyric acid (CAS 27913-58-2) is synthesized via electrophilic aromatic substitution using iodine monochloride in the presence of a Lewis acid catalyst. Alternative routes employ Ullmann coupling with iodobenzene derivatives .

Step 2: Boc Protection of the Amine Group

The primary amine at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions. This step achieves >90% yield in tetrahydrofuran (THF) at 0–5°C .

Step 3: Resolution of Enantiomers

Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, critical for biological applications. Industrial-scale production employs continuous flow reactors to enhance enantiomeric excess (ee > 99%).

Industrial Optimization

-

Catalyst: Copper(I) complexes with N-heterocyclic carbene ligands reduce reaction times by 40% .

-

Solvent Systems: Hexane/THF mixtures improve solubility of iodinated intermediates .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits a high decomposition temperature (248°C), attributed to the stability of the Boc group and iodophenyl moiety. Differential scanning calorimetry (DSC) shows no polymorphic transitions below 200°C .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Methanol | 45.8 |

| Dichloromethane | 112.4 |

| DMSO | 89.3 |

Data adapted from stability studies. The low aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles for biomedical use.

Stability Considerations

-

Photodegradation: Exposure to UV light (λ = 254 nm) causes deiodination at 0.8%/hour. Storage in amber glass vials is recommended .

-

Hydrolysis: The Boc group cleaves at pH < 2 (t₁/₂ = 12 minutes) or pH > 10 (t₁/₂ = 8 minutes).

Applications in Pharmaceutical Development

Radiopharmaceuticals

The iodine-127 atom serves as a placeholder for radioisotopes (e.g., iodine-124, t₁/₂ = 4.18 d) in PET tracers. Conjugation with αvβ6 integrin-binding peptides enhances tumor uptake, as demonstrated in BxPC-3 pancreatic cancer xenografts:

| Tracer | Tumor Uptake (%ID/g) | Tumor/Liver Ratio |

|---|---|---|

| [¹²⁴I]Boc-derivative | 7.60 ± 0.43 (4 h) | 5.2:1 |

| Non-targeted control | 1.89 ± 0.21 | 1.1:1 |

Data from show a 3-fold improvement in tumor retention compared to non-Boc analogs.

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal deprotection. Case study: Synthesis of a fibrin-targeting peptide achieved 78% coupling efficiency using HBTU activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume